N-(2-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

Description

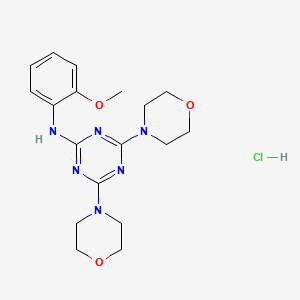

N-(2-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is a triazine derivative characterized by a 1,3,5-triazine core substituted with two morpholine groups at positions 4 and 6, and an N-(2-methoxyphenyl)amine group at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological and industrial applications. Triazine derivatives are widely studied for their biological activities, including kinase inhibition and anticancer properties .

Properties

IUPAC Name |

N-(2-methoxyphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O3.ClH/c1-25-15-5-3-2-4-14(15)19-16-20-17(23-6-10-26-11-7-23)22-18(21-16)24-8-12-27-13-9-24;/h2-5H,6-13H2,1H3,(H,19,20,21,22);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBAKVVBCJBXMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Nucleophilic Substitution

Cyanuric chloride undergoes sequential substitutions, beginning with the most reactive 4- and 6-positions. Morpholine, a secondary amine, displaces chlorides at these positions under mild conditions, followed by 2-methoxyaniline substitution at the less reactive 2-position. This method ensures regioselectivity and minimizes side reactions.

One-Pot Multicomponent Reactions

Recent advances utilize one-pot protocols where cyanuric chloride reacts simultaneously with morpholine and 2-methoxyaniline in the presence of acid scavengers. While efficient, this approach requires precise stoichiometric control to avoid over-substitution.

Stepwise Substitution Methodology

Step 1: Displacement at 4- and 6-Positions with Morpholine

Cyanuric chloride (1.0 equiv) is suspended in anhydrous acetonitrile at 0–5°C under nitrogen. Morpholine (2.2 equiv) is added dropwise, maintaining the temperature below 10°C to prevent exothermic side reactions. The mixture is stirred for 2–4 hours, yielding 4,6-dimorpholino-2-chloro-1,3,5-triazine as a white precipitate.

Key Optimization Parameters

Step 2: Substitution at 2-Position with 2-Methoxyaniline

The intermediate 4,6-dimorpholino-2-chloro-1,3,5-triazine is reacted with 2-methoxyaniline (1.1 equiv) in refluxing acetonitrile (80°C) for 6–8 hours. Triethylamine (1.5 equiv) is added to scavenge HCl. The product, N-(2-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine, is isolated via filtration and washed with cold ethanol.

Hydrochloride Salt Formation

The free base is dissolved in anhydrous dichloromethane, and hydrogen chloride gas is bubbled through the solution until precipitation ceases. The hydrochloride salt is filtered, washed with diethyl ether, and dried under vacuum.

One-Pot Synthesis Optimization

A streamlined one-pot method involves reacting cyanuric chloride with morpholine (2.2 equiv) and 2-methoxyaniline (1.1 equiv) in acetonitrile at 0°C, followed by gradual warming to 25°C. Cesium carbonate (3.0 equiv) acts as a base to neutralize HCl. This method reduces reaction time to 12 hours but yields a mixture requiring chromatographic purification.

Comparative Data Table: Stepwise vs. One-Pot Methods

| Parameter | Stepwise Method | One-Pot Method |

|---|---|---|

| Reaction Time | 18–24 hours | 12 hours |

| Yield | 62–68% | 45–52% |

| Purity (HPLC) | >98% | 90–95% |

| Purification Complexity | Moderate | High |

Critical Analysis of Reaction Conditions

Solvent Selection

Polar aprotic solvents (acetonitrile, THF) are optimal for triazine syntheses due to their ability to stabilize transition states and dissolve both organic and inorganic reagents. Acetonitrile’s high dielectric constant ($$\epsilon = 37.5$$) facilitates ionic intermediates, enhancing substitution rates.

Temperature Control

Exothermic reactions during morpholine addition necessitate rigorous temperature control. Excess heat promotes tri-substitution byproducts, reducing yields.

Catalytic Additives

Copper acetate (0.1 equiv) accelerates 2-methoxyaniline substitution via Lewis acid catalysis, reducing reaction time from 8 hours to 5 hours.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms >98% purity, with retention time = 6.8 minutes.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.

Substitution: The compound readily participates in nucleophilic substitution reactions, particularly at the triazine core, where various nucleophiles can replace the existing substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the methoxyphenyl group.

Reduction: Reduced amine derivatives.

Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in elucidating biological pathways and mechanisms.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the triazine ring or the aromatic amine group. Below is a comparative analysis:

*Molecular formula for the target compound is inferred from structural analogs (e.g., ).

Commercial Availability

- Structural analogs such as N-(3-chlorophenyl)- and N-(3-chloro-2-methylphenyl)-4,6-dimorpholino-triazine hydrochlorides are widely supplied by Chinese manufacturers (e.g., Hangzhou Volant Technology, DKSH) for research use .

Key Differentiators and Implications

- Substituent Effects : The 2-methoxyphenyl group in the target compound may confer unique solubility or target-binding properties compared to bulkier (e.g., isopropyl ) or halogenated (e.g., 4-chlorophenyl ) analogs.

- Therapeutic Potential: While the indole-pyrazole hybrid () has demonstrated EGFR inhibition, the target compound’s 2-methoxy group could optimize pharmacokinetics (e.g., metabolic stability).

- Synthetic Accessibility: High-yield methods for chloro-morpholino analogs () suggest scalable routes for derivatives like the target compound.

Biological Activity

N-(2-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is a compound belonging to the triazine family, characterized by its unique structure that includes morpholine groups and a methoxyphenyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and cancer research.

- Molecular Formula : CHClNO

- Molecular Weight : 408.9 g/mol

- CAS Number : 1177831-06-9

The primary biological activity of this compound is linked to its role as an inhibitor of monoamine oxidases (MAOs). The compound exhibits notable MAO-A inhibition comparable to that of standard inhibitors like clorgyline. This inhibition leads to increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine by preventing their oxidative deamination .

Biochemical Pathways

The compound also interacts with the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial for various cellular functions including growth and metabolism. The inhibition of these pathways can have significant implications in cancer biology and treatment strategies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through its action on cellular signaling pathways. For instance, it may enhance apoptotic signaling by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Case Studies

- Cell-Based Assays : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

- Xenograft Models : In vivo experiments using mouse xenograft models indicated that treatment with this compound led to tumor regression and improved survival rates compared to control groups .

Summary of Findings

Q & A

Q. What synthetic strategies are optimal for preparing N-(2-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride, and how are intermediates characterized?

Answer:

- Synthesis Steps : The compound can be synthesized via nucleophilic substitution reactions on a triazine core. A typical approach involves reacting 2-chloro-4,6-dimorpholino-1,3,5-triazine with 2-methoxyaniline under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., K₂CO₃) to facilitate deprotonation .

- Characterization : Confirm intermediate structures using ¹H/¹³C NMR (e.g., morpholine protons at δ 3.6–3.8 ppm, triazine carbons at ~165–170 ppm) and high-resolution mass spectrometry (HRMS) . Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?

Answer:

- Stability Testing : Perform accelerated degradation studies by incubating the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation products using LC-MS and quantify stability via HPLC peak area retention over time .

- Key Findings : Morpholine-substituted triazines generally exhibit hydrolytic stability at neutral pH but degrade under strongly acidic/basic conditions due to cleavage of the morpholine ring .

Advanced Research Questions

Q. What experimental approaches are recommended to investigate the compound’s potential as a kinase inhibitor (e.g., PI3K/mTOR)?

Answer:

- In Vitro Assays : Use kinase inhibition profiling (e.g., ADP-Glo™ assay) to screen against PI3Kα/β/γ/δ and mTOR. Compare IC₅₀ values with known inhibitors (e.g., PQR309, a structurally related pan-PI3K/mTOR inhibitor with IC₅₀ = 20–30 nM) .

- Cellular Validation : Assess downstream signaling (e.g., phospho-Akt and phospho-S6RP levels) in cancer cell lines (e.g., MCF-7) via Western blotting .

Q. How can molecular docking and dynamics simulations predict target interactions of this compound?

Answer:

- Docking Workflow : Use software like AutoDock Vina to model the compound’s binding to PI3Kγ (PDB: 1E7U). Prioritize poses where the morpholine oxygen forms hydrogen bonds with Val882 or Asp964 .

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability. Analyze RMSD and hydrogen bond occupancy to refine binding hypotheses .

Q. How should researchers resolve contradictions in cytotoxicity data across cell lines?

Answer:

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., MTT , clonogenic survival , and apoptosis markers ). For example, discrepancies may arise due to differential expression of drug transporters (e.g., ABCB1) or metabolic enzymes .

- Mechanistic Follow-Up : Perform RNA-seq to identify resistance pathways (e.g., upregulated efflux pumps) in non-responsive cell lines .

Q. What strategies improve the compound’s blood-brain barrier (BBB) penetration for neuro-oncology applications?

Answer:

- Lipophilicity Optimization : Adjust logP via substituent modification (e.g., replace methoxyphenyl with trifluoromethyl groups) while maintaining PSA < 90 Ų for BBB permeability .

- In Vivo Validation : Use PET imaging with radiolabeled compound (e.g., ¹⁸F-fluorination) to quantify brain uptake in rodent models .

Q. How can researchers address low aqueous solubility during formulation for in vivo studies?

Answer:

- Formulation Strategies : Use nanoparticle encapsulation (e.g., PLGA nanoparticles) or solubilizing agents (e.g., Cremophor EL®). For oral dosing, prepare suspensions in 0.5% methylcellulose .

- Pharmacokinetics : Measure plasma concentrations via LC-MS/MS after IV and oral administration to calculate bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.